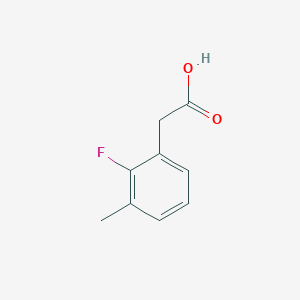

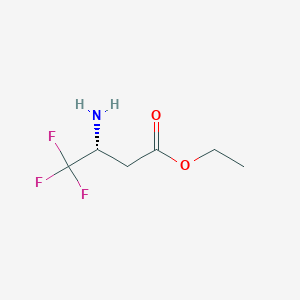

(2-Fluoro-3-methylphenyl)acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a process for the preparation of 2-phenyl acetic acid derivatives has been described . Another study discusses the catalytic protodeboronation of pinacol boronic esters . A different approach involves the reaction of bromine with 2-hydroxyacetophenone in glacial acetic acid .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

(2-Fluoro-3-methylphenyl)acetic acid has been studied for its synthesis and potential anticancer activity. In a research study, this compound was synthesized through a series of chemical processes including amidation, etherification, and hydrolysis. The study found that this method of drug preparation was more economical and convenient than previous methods, and the compound showed promise in in vitro anticancer activities (Liu Ying-xiang, 2007).

Radioactivity Detection in Gels

Another application of related compounds involves the detection of radioactivity in polyacrylamide gels. A study optimized a fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole, which demonstrated efficiency in radioactivity detection similar to existing methods but with several technical advantages, such as not requiring pre-fixing of proteins in gels (M. Skinner & M. Griswold, 1983).

Chiral Derivatizing Agent

2-Fluoro-2-phenyl acetic acid, a closely related compound, has been used as a derivatizing chiral agent. This application is significant in distinguishing enantiomers and determining the enantiomeric excess of secondary alcohols via 19F NMR spectra of corresponding esters. The study provided detailed insights into the synthesis and specific rotation of S-2-fluoro-2-phenyl acetic acid (S. Hamman, M. Barrelle, F. Tetaz, & C. Béguin, 1987).

Study of Monofluorinated Molecules

In a study of various monofluorinated molecules, 2-Amino-2-(2-fluorophenyl)acetic acid (an analog of this compound) was analyzed for its structure and molecular interactions. This study provided valuable information about the hydrogen bonding and molecular structure of such compounds (J. Burns & E. Hagaman, 1993).

Comparative Studies on Reactivity and Acidity

A comparative study focusing on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro-substituted variants, provided insights into their structural properties and reactivity using descriptors like fukui functions and HOMO-LUMO gap. This study enhances the understanding of the properties of fluorinated phenylacetic acids (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, & N. Misra, 2015).

Electrochemical Fluorination and Radiofluorination

The compound has been the subject of studies in electrochemical fluorination and radiofluorination. A study demonstrated the fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), leading to the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This research contributes to the broader understanding of the fluorination processes of related compounds (Mehrdad Balandeh et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds such as acetic acid have been shown to have antimicrobial properties, suggesting that they may target microbial cells .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds, such as boronic esters, can undergo protodeboronation, a process that can be used in the synthesis of various organic compounds . This suggests that (2-Fluoro-3-methylphenyl)acetic acid could potentially interfere with or participate in various biochemical pathways.

Pharmacokinetics

It’s known that similar compounds exhibit high gastrointestinal absorption and are bbb permeant . These properties could potentially influence the bioavailability of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity and stability .

Análisis Bioquímico

Biochemical Properties

They can interact with multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to participate in electronically divergent processes with the metal catalyst in Suzuki–Miyaura (SM) coupling reactions .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of (2-Fluoro-3-methylphenyl)acetic acid in animal models . Future studies could help determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds, such as indole derivatives, are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

2-(2-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHILBAAZZQSBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294239 | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-65-8 | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

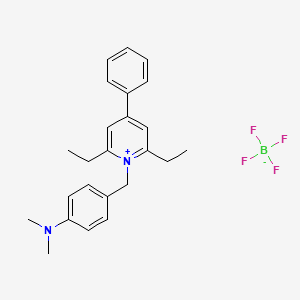

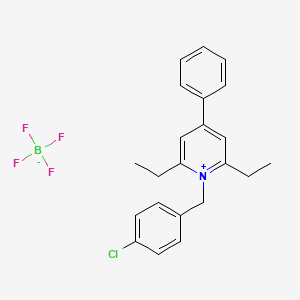

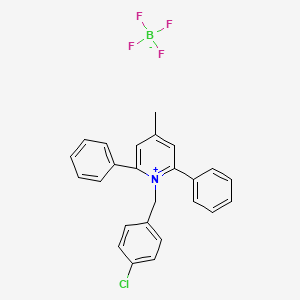

![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)

![1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B3043527.png)

![N-[(2-Nitrophenyl)methyl]cyclopropanamine](/img/structure/B3043528.png)